Diarctigenin

Description

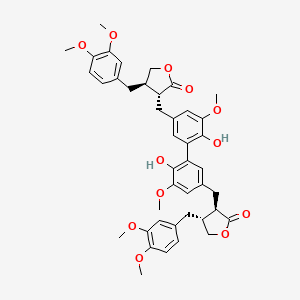

Structure

2D Structure

Properties

CAS No. |

160433-41-0 |

|---|---|

Molecular Formula |

C42H46O12 |

Molecular Weight |

742.8 g/mol |

IUPAC Name |

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one |

InChI |

InChI=1S/C42H46O12/c1-47-33-9-7-23(17-35(33)49-3)11-27-21-53-41(45)29(27)13-25-15-31(39(43)37(19-25)51-5)32-16-26(20-38(52-6)40(32)44)14-30-28(22-54-42(30)46)12-24-8-10-34(48-2)36(18-24)50-4/h7-10,15-20,27-30,43-44H,11-14,21-22H2,1-6H3/t27-,28-,29+,30+/m0/s1 |

InChI Key |

XYMRYKOVQDOJFH-VZNYXHRGSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C(=C3)OC)O)C4=C(C(=CC(=C4)C[C@@H]5[C@H](COC5=O)CC6=CC(=C(C=C6)OC)OC)OC)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C(=C3)OC)O)C4=C(C(=CC(=C4)CC5C(COC5=O)CC6=CC(=C(C=C6)OC)OC)OC)O)OC |

Synonyms |

diarctigenin |

Origin of Product |

United States |

Foundational & Exploratory

Diarctigenin: A Technical Guide to its Discovery, Natural Sources, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarctigenin, a lignan found in various plant species, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and a detailed exploration of its mechanism of action, with a focus on the inhibition of the NF-κB signaling pathway. This document includes a compilation of quantitative data, detailed experimental protocols for its isolation and key biological assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Discovery and Natural Sources

This compound was first isolated from the seeds of Arctium lappa (burdock), a plant that has been used in traditional medicine for centuries to treat inflammatory conditions. It is a dimeric lignan, and its discovery has paved the way for investigations into its pharmacological potential.

Subsequent research has identified this compound in several other plant species, highlighting a variety of natural sources for this compound. The primary plant sources of this compound are summarized in the table below.

| Plant Species | Family | Plant Part | Reference |

| Arctium lappa (Burdock) | Asteraceae | Seeds | [1] |

| Forsythia koreana | Oleaceae | - | [1] |

| Saussurea heteromalla | Asteraceae | - | [1] |

| Wikstroemia indica | Thymelaeaceae | - | [1] |

| Centaurea diluta | Asteraceae | - | [1] |

Quantitative Data on Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various inflammatory markers in macrophage cell lines stimulated with zymosan or lipopolysaccharide (LPS).[1][2]

| Inflammatory Mediator | Cell Line | Stimulant | IC50 (µM) |

| Nitric Oxide (NO) | Macrophages | Zymosan/LPS | 6 - 12 |

| Prostaglandin E2 (PGE2) | Macrophages | Zymosan/LPS | 6 - 12 |

| Tumor Necrosis Factor-alpha (TNF-α) | Macrophages | Zymosan/LPS | 6 - 12 |

| Interleukin-1beta (IL-1β) | Macrophages | Zymosan/LPS | 6 - 12 |

| Interleukin-6 (IL-6) | Macrophages | Zymosan/LPS | 6 - 12 |

Experimental Protocols

Isolation and Purification of this compound from Arctium lappa Seeds

This protocol describes a general procedure for the isolation and purification of this compound from burdock seeds using column chromatography.

Materials:

-

Dried seeds of Arctium lappa

-

Methanol (80%)

-

Chloroform

-

Polyamide resin

-

Glass column

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Grind the dried seeds of Arctium lappa into a fine powder.

-

Extract the powdered seeds with 80% methanol at room temperature with constant stirring for 24 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Partitioning:

-

Suspend the crude extract in water and partition it with chloroform in a separatory funnel.

-

Collect the aqueous phase, which contains the lignans.

-

-

Polyamide Column Chromatography:

-

Pack a glass column with polyamide resin and equilibrate it with water.

-

Load the aqueous extract onto the column.

-

Wash the column with water to remove impurities.

-

Elute the lignan fraction with 100% methanol.

-

-

Purification:

-

Concentrate the methanol fraction to yield a precipitate.

-

Further purify the precipitate containing this compound using a semi-preparative HPLC system.

-

Monitor the elution profile and collect the fractions corresponding to this compound.

-

-

Identification:

-

Confirm the identity and purity of the isolated this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Figure 1: Experimental workflow for the isolation of this compound.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

This protocol outlines the key steps for an Electrophoretic Mobility Shift Assay (EMSA) to determine the effect of this compound on the DNA binding activity of NF-κB.

Materials:

-

Nuclear protein extracts from cells treated with or without this compound and an inflammatory stimulus (e.g., LPS).

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a detectable marker (e.g., biotin or a radioactive isotope).

-

Polyacrylamide gel

-

Electrophoresis buffer (e.g., TBE or TGE)

-

Binding buffer

-

Loading dye

Procedure:

-

Nuclear Extract Preparation:

-

Culture cells (e.g., macrophages) and treat them with this compound for a specified time.

-

Stimulate the cells with an inflammatory agent (e.g., LPS) to induce NF-κB activation.

-

Isolate the nuclear proteins from the cells.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the nuclear extract, the labeled NF-κB probe, and a binding buffer.

-

Incubate the reaction mixture at room temperature to allow the NF-κB protein in the extract to bind to the DNA probe.

-

-

Polyacrylamide Gel Electrophoresis:

-

Add loading dye to the binding reactions.

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Detection:

-

Transfer the DNA-protein complexes from the gel to a membrane.

-

Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes or autoradiography for radioactively labeled probes).

-

A "shift" in the migration of the labeled probe (a band that moves slower than the free probe) indicates the binding of NF-κB. A decrease in the intensity of this shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.

-

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][2]

The canonical NF-κB signaling pathway is initiated by various inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is subsequently ubiquitinated and degraded by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and various interleukins.

Studies have shown that this compound does not affect the phosphorylation and degradation of IκBα.[1][2] Instead, it directly inhibits the ability of the translocated NF-κB p65 subunit to bind to its consensus DNA sequence.[1][2] This direct interference with DNA binding prevents the transcription of NF-κB-dependent pro-inflammatory genes, thereby exerting its anti-inflammatory effects.

Figure 2: this compound's inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. Its mechanism of action, centered on the direct inhibition of NF-κB DNA binding, presents a unique therapeutic target. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

References

Biosynthesis pathway of Diarctigenin in plants

An In-depth Technical Guide to the Biosynthesis of Diarctigenin in Plants

Abstract

This compound, a dibenzylbutyrolactone lignan primarily found in plants of the Asteraceae family such as Greater Burdock (Arctium lappa), has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is critical for applications in metabolic engineering, synthetic biology, and drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, beginning with the foundational phenylpropanoid pathway and proceeding through the core lignan synthesis route. It details the key enzymatic steps, intermediate molecules, and presents putative mechanisms for the terminal steps leading to arctigenin and its dimer, this compound. This document includes quantitative data on lignan concentrations in source plants, detailed experimental protocols for analysis and enzyme assays, and visual diagrams of the biochemical cascade and experimental workflows to support further research and development.

Introduction to this compound

Lignans are a large class of diphenolic compounds derived from the dimerization of two phenylpropanoid units.[1] this compound is a specific lignan dimer isolated from the seeds of Arctium lappa.[2][3] It is structurally related to arctigenin, its monomeric precursor. Both arctigenin and this compound have demonstrated a range of biological effects, including potent anti-inflammatory properties, making them promising candidates for therapeutic development.[1][3] The biosynthesis of these complex molecules is a multi-step enzymatic process that originates from the primary metabolite L-phenylalanine. This guide will elucidate this pathway in detail.

The Biosynthetic Pathway from L-Phenylalanine to Matairesinol

The formation of this compound begins with two major, well-characterized metabolic sequences: the Phenylpropanoid Pathway and the Core Lignan Biosynthesis Pathway.

The Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

The journey starts with the aromatic amino acid L-phenylalanine, which is channeled into the general phenylpropanoid pathway to produce monolignols, the essential building blocks for all lignans and lignin.[4][5][6]

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which deaminates L-phenylalanine.

-

Hydroxylation to p-Coumaric Acid: Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid.

-

CoA Ligation: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.

-

Further Hydroxylation and Methylation: A series of hydroxylation and methylation steps, involving enzymes like p-Coumarate 3-Hydroxylase (C3H) and Caffeoyl-CoA O-Methyltransferase (CCoAOMT) , convert p-Coumaroyl-CoA to Feruloyl-CoA.[7]

-

Reduction to Monolignol: Finally, two reduction steps catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) produce the key monolignol precursor, Coniferyl Alcohol .

Core Lignan Biosynthesis: Formation of Matairesinol

Matairesinol is a central intermediate in the biosynthesis of many dibenzylbutyrolactone lignans, including arctigenin.[8][9]

-

Oxidative Dimerization to Pinoresinol: Two molecules of coniferyl alcohol undergo stereoselective oxidative coupling to form (+)-pinoresinol. This reaction is mediated by laccase or peroxidase enzymes and is guided by Dirigent Proteins (DIRs) , which ensure the correct stereochemistry.

-

Sequential Reduction to Secoisolariciresinol: The enzyme Pinoresinol-Lariciresinol Reductase (PLR) , an NADPH-dependent enzyme, catalyzes the two-step reduction of (+)-pinoresinol, first to (+)-lariciresinol and subsequently to (-)-secoisolariciresinol.

-

Dehydrogenation to Matairesinol: Secoisolariciresinol Dehydrogenase (SDH) , an NAD-dependent enzyme, oxidizes (-)-secoisolariciresinol to yield the key intermediate, (-)-matairesinol .[8]

Putative Biosynthesis of Arctigenin and this compound

While the pathway to matairesinol is well-established, the final enzymatic steps leading to this compound in Arctium lappa are less characterized. Based on chemical structures and known enzymatic reactions in plant secondary metabolism, a putative pathway is proposed.

Putative Formation of Arctigenin from Matairesinol

Arctigenin is the 4-O-methylated derivative of matairesinol.[10][11][12][13] This conversion is a logical next step in the pathway.

-

Proposed Enzymatic Step: The conversion of (-)-matairesinol to (-)-arctigenin is proposed to be catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .[14] This enzyme would transfer a methyl group from SAM to the 4-hydroxyl group of one of the phenyl rings of matairesinol. While this specific enzyme has not been isolated and characterized from Arctium lappa, its existence is biochemically necessary for the pathway to proceed.

Putative Dimerization of Arctigenin to this compound

This compound is a dimer of arctigenin, suggesting a final oxidative coupling event.[1]

-

Proposed Enzymatic Step: The dimerization of two arctigenin molecules to form this compound is hypothesized to be an oxidative coupling reaction, analogous to the formation of pinoresinol. This reaction is likely catalyzed by cell wall-associated peroxidases or laccases . These enzymes would generate arctigenin radicals, which then couple to form the dimer. The precise bond formation and stereochemistry would likely be controlled by dirigent-like proteins. The in-planta existence of this step requires further experimental validation. A study involving biotransformation using the fungus Rhizoctonia solani has demonstrated the conversion of arctiin to arctigenin and subsequently to this compound, supporting the feasibility of this dimerization.[15]

Quantitative Data

The concentration of this compound and its precursors varies significantly depending on the plant species, genotype, specific organ, and developmental stage. The seeds of Arctium lappa are known to be a particularly rich source.[16][17][18]

| Lignan | Plant | Plant Part | Concentration (mg/g Dry Weight unless noted) | Reference |

| Arctiin | Arctium lappa | Seeds | 9 - 36 | [19] |

| Arctigenin | Arctium lappa | Seeds | 0.31 | [19] |

| Arctigenin | Arctium minus | Seeds | 0.96 | [19] |

| Arctiin | Arctium tomentosum | Fruits | 10.69 | [20] |

| Arctigenin | Arctium tomentosum | Fruits | 0.15 | [20] |

| Matairesinoside | Arctium lappa | Seeds | 0.07 - 0.14 | [19] |

Experimental Protocols

Elucidating the this compound pathway involves several key experimental techniques, from metabolite quantification to enzyme activity assays.

Protocol: Extraction and HPLC Analysis of Lignans

This protocol provides a general method for the quantification of arctigenin, this compound, and related precursors in plant material.[20][21][22][23]

-

Sample Preparation:

-

Lyophilize (freeze-dry) fresh plant material (e.g., A. lappa seeds) to a constant weight.

-

Grind the dried tissue into a fine powder using a mortar and pestle or a ball mill.

-

-

Extraction:

-

Accurately weigh ~100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (HPLC grade).

-

Vortex thoroughly and incubate in an ultrasonic bath for 30 minutes at 40°C.

-

Centrifuge at 13,000 x g for 15 minutes.

-

Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet once more and combine the supernatants.

-

Evaporate the combined solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Re-dissolve the dried extract in 500 µL of 50% methanol.

-

Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

HPLC-UV Analysis:

-

HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be: 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a calibration curve using certified standards of arctigenin and other target lignans.

-

Identify peaks in the sample chromatogram by comparing retention times with the standards.

-

Quantify the compounds by integrating the peak area and comparing it against the calibration curve.

-

Protocol: General Assay for Laccase/Peroxidase Activity

This protocol describes a general spectrophotometric assay to measure the activity of the oxidative enzymes proposed to be involved in the dimerization steps of the pathway, using a generic substrate like ABTS.[24][25][26]

-

Principle:

-

Laccases and peroxidases catalyze the oxidation of a chromogenic substrate (e.g., ABTS), resulting in a colored product that can be measured spectrophotometrically. The rate of color formation is proportional to enzyme activity. For peroxidases, H₂O₂ is required as a co-substrate.

-

-

Reagents:

-

Extraction Buffer: 100 mM sodium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP).

-

Assay Buffer: 100 mM sodium acetate buffer, pH 4.5.

-

Substrate Solution: 5 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) in assay buffer.

-

(For Peroxidase) Co-substrate: 10 mM H₂O₂ solution.

-

Crude Protein Extract: Homogenize plant tissue in ice-cold extraction buffer, centrifuge to remove debris, and use the supernatant.

-

-

Assay Procedure:

-

In a 1.5 mL cuvette, add 880 µL of Assay Buffer.

-

Add 100 µL of the Substrate Solution (ABTS).

-

(For Peroxidase) Add 10 µL of the H₂O₂ solution.

-

Initiate the reaction by adding 10 µL of the crude protein extract.

-

Immediately mix by inversion and place the cuvette in a spectrophotometer.

-

Monitor the increase in absorbance at 420 nm (for ABTS oxidation) continuously for 3-5 minutes.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

-

Calculate enzyme activity using the Beer-Lambert law:

-

Activity (U/mL) = (ΔA/min * Total Volume) / (ε * Path Length * Enzyme Volume)

-

Where: ε (molar extinction coefficient) for ABTS is 36,000 M⁻¹cm⁻¹. One Unit (U) is defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute.

-

-

References

- 1. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a lignan constituent from Arctium lappa, down-regulated zymosan-induced transcription of inflammatory genes through suppression of DNA binding ability of nuclear factor-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. debiq.eel.usp.br [debiq.eel.usp.br]

- 5. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lignin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cloning and Functional Analysis of Lignin Biosynthesis Genes Cf4CL and CfCCoAOMT in Cryptomeria fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Matairesinol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Radical carboxyarylation approach to lignans. Total synthesis of (-)-arctigenin, (-)-matairesinol, and related natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. maxapress.com [maxapress.com]

- 15. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 16. Comparative analysis of caffeoylquinic acids and lignans in roots and seeds among various burdock (Arctium lappa) genotypes with high antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Comparison of Metabolic Profiles of Fruits of Arctium lappa, Arctium minus, and Arctium tomentosum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Determination of arctiin and arctigenin in Fructus Arctii by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isolation and identification of arctiin and arctigenin in leaves of burdock (Arctium lappa L.) by polyamide column chromatography in combination with HPLC-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Enzymatic Processes to Unlock the Lignin Value - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Diarctigenin: A Comprehensive Technical Guide on its Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

Diarctigenin, a lignan found in plants of the Asteraceae family, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside its biological activities and relevant experimental protocols. The information is tailored for researchers, scientists, and professionals involved in drug development.

Physical and Chemical Properties

General Properties

This compound is structurally a dimeric lignan. Its fundamental chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₄₆O₁₂ | [1] |

| Molecular Weight | 742.8 g/mol | [1] |

| IUPAC Name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one | [1] |

| CAS Number | 160433-41-0 | [1] |

| Synonyms | (-)-Diarctigenin, this compound, (-)- | [1] |

| Topological Polar Surface Area | 148 Ų (Computed) | [1] |

| Hydrogen Bond Donor Count | 2 (Computed) | |

| Hydrogen Bond Acceptor Count | 12 (Computed) | |

| Rotatable Bond Count | 13 (Computed) | |

| Exact Mass | 742.29892690 Da (Computed) | [1] |

| Monoisotopic Mass | 742.29892690 Da (Computed) | [1] |

Note: Some of the data presented in the table are computed properties obtained from publicly available databases and have not been experimentally verified.

Solubility

Experimentally determined solubility data for this compound in various solvents are not extensively documented. Generally, lignans exhibit poor water solubility. For biological assays, this compound is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol before being diluted in aqueous media.

Spectroscopic Data

Disclaimer: The following data is for Arctigenin, not this compound, and is provided for comparative and informational purposes only.

| Spectroscopic Data for Arctigenin (C₂₁H₂₄O₆, MW: 372.41 g/mol ) |

| ¹H NMR: A spectrum is available and can be referenced for its characteristic peaks. |

| ¹³C NMR: Data is available in spectral databases. |

| Mass Spectrometry: Mass spectra for arctiin and arctigenin have been reported.[2] |

| IR Spectroscopy: General functional group regions would be observable. |

Biological Activity and Mechanism of Action

This compound has been identified as a potent anti-inflammatory agent.[3] Its primary mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to down-regulate the transcription of inflammatory genes by directly inhibiting the DNA binding ability of NF-κB.[3] Unlike many inhibitors that target upstream signaling components like the degradation of IκB proteins, this compound appears to act further downstream in the pathway. This direct interference with NF-κB's ability to bind to DNA prevents the transcription of pro-inflammatory genes, such as those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not commonly found in the literature. However, protocols for the synthesis of its precursor, Arctigenin, are available and provide a relevant methodological framework.

Synthesis of (-)-Arctigenin

A representative synthesis of (-)-arctigenin is outlined below.[4] This multi-step synthesis involves the use of a chiral auxiliary to establish the desired stereochemistry.

Materials:

-

3,4-dimethoxyphenylpropionic acid

-

4-benzyloxazolidinone (chiral auxiliary)

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Various reagents for reduction and deprotection

Methodology:

-

Condensation: 3,4-dimethoxyphenylpropionic acid is condensed with the chiral auxiliary, 4-benzyloxazolidinone.

-

Alkylation: The resulting compound undergoes a stereoselective α-alkylation reaction using a hindered base like NaHMDS.

-

Reduction and Chiral Auxiliary Removal: The product from the alkylation step is reduced, and the chiral auxiliary is removed to yield the desired intermediate alcohol.

-

Further Functional Group Manipulations: The intermediate alcohol is then converted through a series of steps to yield (-)-arctigenin.

Conclusion

This compound presents a compelling profile as a bioactive lignan with significant anti-inflammatory properties mediated through the inhibition of the NF-κB pathway. While a comprehensive experimental characterization of all its physical and chemical properties is still emerging, the available data, supplemented by information on its precursor arctigenin, provides a solid foundation for further research and development. The synthetic pathways established for related lignans offer viable routes for obtaining this compound for detailed investigation. This technical guide serves as a valuable resource for scientists and professionals aiming to explore the therapeutic potential of this compound.

References

- 1. This compound | C42H46O12 | CID 16215736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a lignan constituent from Arctium lappa, down-regulated zymosan-induced transcription of inflammatory genes through suppression of DNA binding ability of nuclear factor-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]

Diarctigenin: A Linchpin in Plant Defense and Development

An In-depth Technical Guide on the Core Biological Functions of a Prominent Lignan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarctigenin, a dibenzylbutyrolactone lignan predominantly found in plants of the Asteraceae family, particularly in Arctium lappa (burdock), is emerging as a molecule of significant interest beyond its well-documented pharmacological properties. While its anti-inflammatory and anti-cancer activities in mammalian systems have been extensively studied, its fundamental role within the plant itself is a burgeoning field of research. This technical guide synthesizes the current understanding of this compound's function in plant biology, delving into its biosynthesis, physiological roles in defense and development, and the signaling pathways that govern its activity. This document provides a comprehensive resource for researchers seeking to unravel the intricate contributions of this lignan to plant life and to explore its potential applications.

Introduction to this compound

This compound is a secondary metabolite belonging to the lignan class of phenylpropanoids. Lignans are synthesized in plants through the shikimate pathway and play crucial roles in plant defense against pathogens and herbivores.[1][2][3] this compound is structurally characterized by a dibenzylbutyrolactone skeleton and is often found in various plant tissues, with notable concentrations in the seeds and roots of Arctium lappa.[4][5] While much of the scientific literature has focused on its therapeutic potential in humans, understanding its endogenous functions in plants is critical for a holistic view of its biological significance.

Biosynthesis of this compound

The biosynthesis of lignans, including this compound, is a complex process that begins with the phenylpropanoid pathway. While the complete, specific enzymatic pathway for this compound in Arctium lappa is not yet fully elucidated, the general steps are understood to involve the dimerization of monolignols. A transcriptome analysis of Arctium lappa has identified key enzyme genes involved in the broader lignin biosynthesis pathway, which shares precursors with lignan synthesis.[1] These enzymes include phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

The proposed general pathway to dibenzylbutyrolactone lignans involves the following key steps:

-

Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of phenylalanine by PAL.

-

Hydroxylation and Ligation: Cinnamic acid is then hydroxylated and ligated to Coenzyme A, forming p-coumaroyl-CoA.

-

Monolignol Synthesis: Through a series of reduction and modification steps, monolignols such as coniferyl alcohol are produced.

-

Dimerization: Two monolignol units are coupled to form the basic lignan skeleton. This step is often directed by dirigent proteins (DIRs), which control the stereochemistry of the resulting lignan.

-

Modification and Cyclization: The initial lignan structure undergoes further enzymatic modifications, including reductions and cyclization, to form the dibenzylbutyrolactone core of this compound.

Physiological Roles of this compound in Plants

Lignans, as a class, are integral to a plant's ability to interact with its environment. The primary roles of this compound in plant biology are believed to be centered around defense and potentially growth regulation.

Plant Defense Mechanisms

This compound is considered a phytoalexin, a low molecular weight antimicrobial compound that is produced by plants in response to biotic and abiotic stresses.[6][7] Lignans are known to be involved in plant defense mechanisms through their antioxidant, antiviral, antibacterial, and antifungal properties.[1][2]

-

Antimicrobial and Antifungal Activity: The phenolic nature of this compound suggests it can disrupt microbial cell membranes and interfere with essential metabolic processes of invading pathogens.

-

Defense against Herbivores: The bitter taste and potential toxicity of lignans can deter feeding by herbivores.[8]

Allelopathic Interactions

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. While direct evidence for this compound's allelopathic effects is limited, other lignans have been shown to possess such properties. It is plausible that this compound, when leached from decaying Arctium lappa tissues, could influence the growth of neighboring plants.

Growth Regulation

Some lignans have been implicated in the regulation of plant growth and development. Further research is needed to determine if this compound plays a direct role in processes such as seed germination, root development, or flowering in Arctium lappa.

Quantitative Distribution of this compound in Arctium lappa

The concentration of this compound varies significantly between different parts of the Arctium lappa plant and even between different genotypes. This variation is likely linked to the specific physiological roles of the compound in each tissue.

| Plant Part | Lignan Content (General) | This compound Presence | Reference |

| Seeds | High | Present | [4] |

| Roots | Trace amounts | Present | [4][5] |

| Leaves | Low | Not consistently reported | |

| Fruits | High | Present | [4] |

This table summarizes general findings. Specific quantitative values can vary greatly depending on the genotype, environmental conditions, and analytical methods used.

Signaling Pathways Involving this compound in Plants

The signaling pathways that regulate the biosynthesis and action of this compound in plants are complex and likely involve responses to both internal developmental cues and external environmental stimuli. While specific signaling cascades directly triggered by this compound in plants are not well-defined, the regulation of lignan biosynthesis in response to stress provides some clues.

Elicitors, which are molecules that induce a defense response in plants, can stimulate the production of lignans. Both biotic (e.g., fungal cell wall fragments) and abiotic (e.g., heavy metals, UV radiation) elicitors can trigger signaling cascades that lead to the upregulation of genes in the phenylpropanoid and lignan-specific biosynthetic pathways.[9][10][11] These signaling pathways often involve key plant hormones such as jasmonic acid (JA) and salicylic acid (SA).

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissues

This protocol outlines a general method for the extraction and quantification of this compound from Arctium lappa tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fresh or dried plant material (e.g., seeds, roots)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

-

This compound standard

-

Grinder or mortar and pestle

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation:

-

Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight.

-

Grind the dried material into a fine powder.

-

-

Extraction:

-

Weigh a precise amount of the powdered plant material (e.g., 1 g) into a flask.

-

Add a known volume of methanol (e.g., 20 mL).

-

Sonicate the mixture for a specified time (e.g., 30 minutes) to enhance extraction.

-

Centrifuge the extract to pellet the solid material.

-

Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the residue in a known volume of methanol for HPLC analysis.

-

-

HPLC Analysis:

-

Filter the re-dissolved extract through a 0.45 µm syringe filter.

-

Prepare a calibration curve using a series of known concentrations of the this compound standard.

-

Inject the sample and standards onto the HPLC system.

-

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (with a small percentage of formic acid, e.g., 0.1%).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 280 nm.

-

-

-

Quantification:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

-

Phytoalexin Elicitation in Arctium lappa Cell Culture

This protocol describes a general method for inducing this compound production in Arctium lappa cell suspension cultures using elicitors.

Materials:

-

Established Arctium lappa cell suspension culture

-

Gamborg's B5 medium (or other suitable plant cell culture medium)

-

Elicitor solution (e.g., methyl jasmonate, salicylic acid, or fungal cell wall extract)

-

Sterile flasks

-

Shaking incubator

-

Autoclave

-

Laminar flow hood

Procedure:

-

Culture Maintenance:

-

Maintain the Arctium lappa cell suspension culture in liquid B5 medium on a rotary shaker at a constant speed (e.g., 120 rpm) and temperature (e.g., 25 °C) with a defined light/dark cycle.

-

Subculture the cells regularly (e.g., every 7-10 days).

-

-

Elicitation:

-

In a laminar flow hood, transfer a known amount of the cell culture into fresh medium.

-

Add the sterile elicitor solution to the cell culture to the desired final concentration. A range of concentrations should be tested to determine the optimal response.

-

As a control, add an equal volume of sterile water or the solvent used for the elicitor to a separate flask of cell culture.

-

-

Incubation and Sampling:

-

Incubate the elicited and control cultures under the same conditions as for routine maintenance.

-

Collect cell samples at different time points after elicitation (e.g., 0, 12, 24, 48, 72 hours).

-

Separate the cells from the medium by filtration or centrifugation.

-

-

Analysis:

-

Freeze-dry the collected cells and measure the dry weight.

-

Extract this compound from the dried cells using the protocol described in section 6.1.

-

Analyze the this compound content using HPLC to determine the effect of the elicitor on its production over time.

-

Conclusion and Future Directions

This compound's role in plant biology is a compelling area of research with implications for agriculture and biotechnology. While its function as a defense compound is becoming clearer, many aspects of its biosynthesis, regulation, and precise physiological functions remain to be fully elucidated. Future research should focus on:

-

Elucidation of the complete biosynthetic pathway: Identifying and characterizing all the enzymes involved in this compound synthesis in Arctium lappa will be crucial for metabolic engineering efforts.

-

In planta functional analysis: Using techniques such as gene silencing (RNAi) or CRISPR/Cas9 to modulate the expression of key biosynthetic genes will provide direct evidence of this compound's role in plant defense and development.

-

Stress-response studies: Detailed metabolomic and transcriptomic analyses of Arctium lappa under various biotic and abiotic stresses will reveal the intricate regulatory networks that control this compound accumulation.

-

Ecological studies: Investigating the allelopathic effects of this compound and its role in mediating interactions with other organisms in the ecosystem will provide a broader understanding of its ecological significance.

By continuing to explore the fundamental biology of this compound in its natural context, researchers can unlock new avenues for crop improvement, natural product synthesis, and the development of novel bioactive compounds.

References

- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 2. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]

- 6. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytoalexin-enriched functional foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aarf.asia [aarf.asia]

- 10. Influence of Abiotic and Biotic Elicitors on Organogenesis, Biomass Accumulation, and Production of Key Secondary Metabolites in Asteraceae Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Early In Vitro Studies of Diarctigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational in vitro studies on Diarctigenin, a lignan with demonstrated anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development efforts.

Core Findings: Anti-inflammatory Activity of this compound

Early in vitro research has primarily focused on the anti-inflammatory effects of this compound, particularly its ability to modulate key signaling pathways in macrophages. The compound has been shown to inhibit the production of several pro-inflammatory mediators.

Quantitative Data Summary

The inhibitory effects of this compound on the production of various inflammatory molecules were quantified in zymosan- or lipopolysaccharide- (LPS) activated macrophages. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Inflammatory Mediator | Cell Type | Stimulant | IC50 (µM) | Reference |

| Nitric Oxide (NO) | Macrophages | Zymosan/LPS | 6 - 12 | [1] |

| Prostaglandin E2 (PGE2) | Macrophages | Zymosan/LPS | 6 - 12 | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | Macrophages | Zymosan/LPS | 6 - 12 | [1] |

| Interleukin-1beta (IL-1β) | Macrophages | Zymosan/LPS | 6 - 12 | [1] |

| Interleukin-6 (IL-6) | Macrophages | Zymosan/LPS | 6 - 12 | [1] |

Signaling Pathway Analysis: Inhibition of NF-κB

A primary mechanism of action for this compound's anti-inflammatory activity is its interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway. In vitro studies have demonstrated that this compound inhibits the transcriptional activity and the DNA binding ability of NF-κB in activated macrophages.[1] Notably, this inhibition occurs downstream of the degradation and phosphorylation of the inhibitory kappa B (IκB) proteins and does not affect the nuclear import of the NF-κB p65 subunit.[1] This suggests a direct interference with the ability of NF-κB to bind to its target DNA sequences.

References

Diarctigenin: A Technical Guide to its Core Structure, Analogs, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarctigenin, a dimeric lignan derived from the oxidative coupling of two arctigenin molecules, has garnered interest for its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides an in-depth exploration of this compound's core structure, its relationship to its monomeric precursor arctigenin, and the landscape of known structural analogs and derivatives of arctigenin, which serve as a foundation for potential this compound modifications. This document details the anti-inflammatory mechanism of this compound, focusing on its interaction with the NF-κB signaling pathway. Furthermore, it presents quantitative biological data, detailed experimental methodologies, and visual diagrams of key signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction to this compound

This compound is a naturally occurring lignan found in plants of the Arctium genus, commonly known as burdock. Structurally, it is a C-C linked dimer of arctigenin, a well-studied dibenzylbutyrolactone lignan.[1] The dimerization of arctigenin to form this compound can occur through enzymatic processes.[1] While research on this compound itself is less extensive than that of its monomer, arctigenin, it has demonstrated significant biological activities, most notably in the modulation of inflammatory responses.[2] This guide will delve into the known properties of this compound and extrapolate the potential for structural modifications based on the extensive research conducted on its parent compound, arctigenin.

Structural Analogs and Derivatives

Direct synthetic structural analogs and derivatives of this compound are not extensively reported in the scientific literature. However, the vast body of research on the structural modification of its monomer, arctigenin, provides a valuable roadmap for potential derivatization of the this compound scaffold. These modifications primarily focus on the phenolic hydroxyl groups, the lactone ring, and the benzyl moieties.

Arctigenin as a Precursor and Structural Template

Arctigenin has been the subject of numerous structural modification studies to enhance its therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4] These modifications offer insights into the structure-activity relationships (SAR) of this class of lignans and suggest potential avenues for the synthesis of novel this compound derivatives.

Key Modification Sites on the Arctigenin Scaffold

-

Phenolic Hydroxyl Groups: The phenolic hydroxyl groups on the aromatic rings of arctigenin are common sites for derivatization to improve solubility and bioavailability. Ester and ether derivatives have been synthesized and evaluated for their biological activities.[3]

-

C-9' Position of the Lactone Ring: Modifications at the C-9' position of the γ-lactone core have been explored to enhance anti-proliferative activity.[5]

-

Aromatic Rings: Substitution on the aromatic rings can influence the electronic and steric properties of the molecule, impacting its interaction with biological targets.

-

Pyrimidine Derivatives: A series of pyrimidine derivatives of arctigenin have been synthesized by linking arctigenin with 2-chloropyrimidine intermediates via ether bonds.[3]

Biological Activity and Mechanism of Action

This compound's most well-documented biological activity is its anti-inflammatory effect, which is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

Anti-Inflammatory Activity

This compound has been shown to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[2]

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its ability to suppress the transcriptional activity and DNA binding of NF-κB.[2] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been found to inhibit the DNA binding ability of NF-κB without affecting the degradation and phosphorylation of IκB proteins, suggesting a direct interference with the transcription factor's ability to bind to its consensus sequence on DNA.[2]

Quantitative Data

Table 1: Anti-inflammatory Activity of this compound

| Inflammatory Mediator | IC50 (µM) in LPS-activated macrophages | Reference |

| Nitric Oxide (NO) | 6 - 12 | [2] |

| Prostaglandin E2 (PGE2) | 6 - 12 | [2] |

| TNF-α | 6 - 12 | [2] |

| IL-6 | 6 - 12 | [2] |

Experimental Protocols

NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is a generalized procedure based on common methodologies for assessing NF-κB DNA binding activity.

Objective: To determine the effect of this compound on the DNA binding activity of NF-κB in nuclear extracts.

Materials:

-

Nuclear extraction buffer

-

Bicinchoninic acid (BCA) protein assay kit

-

Poly(dI-dC)

-

Biotin-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3')

-

Unlabeled ("cold") NF-κB consensus oligonucleotide

-

TBE buffer (Tris/Borate/EDTA)

-

Loading dye

-

Polyacrylamide gels

-

Nylon membrane

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Nuclear Extract Preparation:

-

Treat cells (e.g., RAW 264.7 macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of various concentrations of this compound.

-

Harvest the cells and prepare nuclear extracts using a commercial kit or a standard laboratory protocol.

-

Determine the protein concentration of the nuclear extracts using a BCA protein assay.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following:

-

Nuclear extract (typically 5-10 µg of protein)

-

Poly(dI-dC) (a non-specific competitor DNA)

-

Binding buffer

-

-

Incubate the mixture on ice for 10-15 minutes.

-

Add the biotin-labeled NF-κB probe. For competition assays, add an excess of unlabeled ("cold") probe before adding the labeled probe.

-

Incubate the reaction at room temperature for 20-30 minutes.

-

-

Gel Electrophoresis:

-

Add loading dye to the binding reactions.

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel in TBE buffer until the dye front has migrated an appropriate distance.

-

-

Transfer and Detection:

-

Transfer the DNA-protein complexes from the gel to a nylon membrane.

-

Crosslink the DNA to the membrane using UV light.

-

Block the membrane to prevent non-specific binding.

-

Incubate the membrane with Streptavidin-HRP conjugate.

-

Wash the membrane to remove unbound conjugate.

-

Apply a chemiluminescent substrate and visualize the bands using an imaging system.

-

Expected Results: A decrease in the intensity of the shifted band (representing the NF-κB-DNA complex) in the presence of this compound would indicate inhibition of NF-κB DNA binding activity.

Visualizations

Signaling Pathway Diagram

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Experimental Workflow Diagram

Caption: Workflow for NF-κB Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

This compound presents a promising natural product scaffold for the development of novel anti-inflammatory agents. Its mechanism of action, involving the direct inhibition of NF-κB DNA binding, offers a distinct therapeutic strategy. While the exploration of this compound's structural analogs is still in its nascent stages, the extensive research on its monomeric precursor, arctigenin, provides a solid foundation for future synthetic efforts. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and its derivatives, ultimately contributing to the development of new treatments for inflammatory diseases.

References

- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 2. This compound, a lignan constituent from Arctium lappa, down-regulated zymosan-induced transcription of inflammatory genes through suppression of DNA binding ability of nuclear factor-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Proliferative Evaluation of Arctigenin Analogues with C-9′ Derivatisation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Pharmacokinetics and Bioavailability of Arctigenin

Introduction

Arctigenin, a prominent dibenzylbutyrolactone lignan found in plants of the Arctium genus (burdock), has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—and bioavailability is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and bioavailability of arctigenin, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics of Arctigenin

The journey of arctigenin through the body has been investigated in various preclinical models, revealing a complex interplay of factors that govern its systemic exposure and therapeutic efficacy.

Absorption

Arctigenin demonstrates rapid absorption following oral administration.[2] However, its oral bioavailability can be influenced by several factors, including the presence of efflux transporters like P-glycoprotein (P-gp).[3] Studies in rats have shown that arctigenin is a substrate of P-gp, which can limit its intestinal absorption.[3] Interestingly, in a type 2 diabetic rat model, the oral bioavailability of arctigenin was significantly increased. This was attributed to the decreased expression and impaired function of intestinal P-gp in the diabetic state, leading to enhanced absorption.[3]

Distribution

Following absorption, arctigenin is widely distributed throughout the body. Tissue distribution studies in rats have shown that arctigenin can be detected in almost all tissues and organs.[1] The highest concentrations are typically found in the intestine, followed by the heart, liver, pancreas, and kidney.[1][2] This broad distribution pattern suggests that arctigenin can reach various target sites to exert its pharmacological effects.

Metabolism

Arctigenin undergoes extensive metabolism in the body. The primary metabolic pathways include hydrolysis, glucuronidation, and demethylation.[4][5]

-

Hydrolysis: A major metabolic pathway for arctigenin is the rapid hydrolysis of its lactone ring to form arctigenic acid. This process has been observed to occur in plasma.[4][6]

-

Glucuronidation: Arctigenin and its metabolites can be conjugated with glucuronic acid, a common phase II metabolic reaction that facilitates excretion. Arctigenin-4'-O-glucuronide is a significant metabolite found in plasma.[4][5][7]

-

Demethylation: The demethylation of arctigenin has also been identified as a metabolic route.[5]

In vitro studies using rat liver and intestinal microsomes have revealed that glucuronidation is a key metabolic pathway in both tissues, while demethylation and hydrolysis are more prominent in the liver.[5]

Excretion

The metabolites of arctigenin are primarily eliminated from the body through renal and biliary excretion. The glucuronide conjugates, being more water-soluble, are readily excreted in urine and bile. Evidence suggests the potential for enterohepatic circulation, where glucuronides excreted in the bile are hydrolyzed back to the parent compound in the intestine, which can then be reabsorbed.[5]

Bioavailability

The absolute oral bioavailability of arctigenin has been reported to be relatively high in animal models, with some studies indicating it can exceed 100%, suggesting that the parent compound and its active metabolites contribute to the overall systemic exposure.[1][2] However, as previously mentioned, factors like P-gp-mediated efflux can impact its bioavailability.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of arctigenin from preclinical studies.

Table 1: Pharmacokinetic Parameters of Arctigenin in Rats Following Intravenous and Oral Administration

| Parameter | Intravenous (2.687 µmol/kg) | Oral (dose not specified) |

| Cmax | - | Increased by 356.8% in diabetic rats vs. normal rats[3] |

| AUC(0-10h) | No significant difference between normal and diabetic rats[3] | Increased by 223.4% in diabetic rats vs. normal rats[3] |

| T1/2 | 96 ± 24.84 min[1] | - |

Table 2: Pharmacokinetic Parameters of Arctigenin in Beagle Dogs

| Administration Route | Dose | T1/2 | AUC0-t | AUC0-∞ |

| Intravenous (i.v.) | 0.403 µmol/kg | 96 ± 24.84 min[1] | No significant difference with i.h. group[1] | No significant difference with i.h. group[1] |

| Hypodermic (i.h.) | 0.403 µmol/kg | 94.8 ± 31.74 min[1] | No significant difference with i.v. group[1] | No significant difference with i.v. group[1] |

Experimental Protocols

This section details the methodologies employed in key pharmacokinetic studies of arctigenin.

Animal Models

-

Rats: Sprague-Dawley (SD) rats and type 2 diabetic rat models have been utilized to investigate the pharmacokinetics and absorption of arctigenin.[3][4][5]

-

Beagle Dogs: Beagle dogs have been used to study the pharmacokinetic profiles of arctigenin following various administration routes.[1][2]

Drug Administration and Sample Collection

-

Intravenous (i.v.) Administration: Arctigenin is typically dissolved in a suitable vehicle (e.g., a mixture of ethanol, polyethylene glycol 400, and saline) and administered via the tail vein.[1][3]

-

Oral (p.o.) Administration: For oral administration, arctigenin is often suspended in a solution like 0.5% carboxymethylcellulose sodium (CMC-Na) and given by gavage.[3]

-

Blood Sampling: Blood samples are collected at predetermined time points from the jugular vein or other appropriate sites into heparinized tubes. Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.[1][3]

Analytical Methods

-

Quantification of Arctigenin and its Metabolites: The concentrations of arctigenin and its metabolites in biological samples (plasma, tissues) are typically determined using validated high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods.[1][4][5][7] These methods offer high sensitivity and specificity for accurate quantification.

In Vitro Metabolism Studies

-

Microsomal Incubation: To investigate the metabolic pathways, arctigenin is incubated with liver and intestinal microsomes from different species (e.g., rat, human, beagle dog, monkey) in the presence of necessary cofactors like NADPH and UDPGA. The reaction is terminated, and the formation of metabolites is analyzed by LC-MS/MS.[1][5]

Intestinal Absorption Studies

-

In Situ Single-Pass Intestinal Perfusion (SPIP): This technique is used to evaluate the intestinal absorption characteristics of arctigenin in rats. A segment of the intestine is cannulated and perfused with a solution containing arctigenin, and the disappearance of the compound from the perfusate is measured to determine absorption parameters.[3]

Signaling Pathways and Experimental Workflows

The pharmacological effects of arctigenin are mediated through its interaction with various cellular signaling pathways.

Arctigenin has been shown to modulate several key signaling pathways involved in inflammation and cancer.

-

NF-κB Pathway: Arctigenin can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, by suppressing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[8]

-

STAT3 Pathway: Arctigenin has been demonstrated to suppress the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway by inhibiting the activation of Janus kinases (JAK1 and JAK2).[9] This inhibition leads to reduced STAT3 phosphorylation and nuclear translocation, thereby modulating the expression of STAT3 target genes involved in cell proliferation and survival.[9]

-

mTOR Pathway: In the context of cancer, arctigenin has been shown to inhibit the mechanistic target of rapamycin (mTOR) pathway, leading to autophagy-induced cell death in breast cancer cells.[10]

Arctigenin exhibits favorable pharmacokinetic properties, including rapid absorption and wide tissue distribution. Its metabolism is extensive, involving hydrolysis, glucuronidation, and demethylation. The oral bioavailability of arctigenin can be influenced by factors such as the activity of efflux transporters like P-gp. The modulation of key signaling pathways, such as NF-κB and STAT3, by arctigenin provides a molecular basis for its observed pharmacological effects. Further research, including clinical pharmacokinetic studies, is warranted to fully elucidate the therapeutic potential of arctigenin in humans. This comprehensive understanding of its ADME properties and bioavailability is essential for designing effective dosing regimens and advancing its clinical development.

References

- 1. Frontiers | Elucidation of Arctigenin Pharmacokinetics and Tissue Distribution after Intravenous, Oral, Hypodermic and Sublingual Administration in Rats and Beagle Dogs: Integration of In Vitro and In Vivo Findings [frontiersin.org]

- 2. doaj.org [doaj.org]

- 3. Comparative pharmacokinetics of arctigenin in normal and type 2 diabetic rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis is the dominating in vivo metabolism pathway for arctigenin: identification of novel metabolites of arctigenin by LC/MS/MS after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidation of arctigenin pharmacokinetics after intravenous and oral administrations in rats: integration of in vitro and in vivo findings via semi-mechanistic pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arctigenin enhances chemosensitivity of cancer cells to cisplatin through inhibition of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arctigenin inhibits the activation of the mTOR pathway, resulting in autophagic cell death and decreased ER expression in ER-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Interactions of Diarctigenin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diarctigenin, a bioactive lignan found in plants of the Arctium genus, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. This document provides an in-depth technical overview of the molecular mechanisms underlying these activities, focusing on this compound's interactions with key cellular signaling pathways. We will explore its modulatory effects on the NF-κB, STAT3, PI3K/Akt/mTOR, MAPK, and AMPK signaling cascades. This guide consolidates quantitative data from various studies, presents detailed experimental protocols for assessing its activity, and utilizes pathway diagrams to visually represent its mechanism of action, serving as a comprehensive resource for professionals in biomedical research and drug development.

Introduction

This compound is a lignan compound isolated from medicinal plants such as Arctium lappa (Burdock). Traditionally used in folk medicine for inflammatory disorders, modern research has begun to elucidate the specific molecular targets of this compound.[1] Its therapeutic potential stems from its ability to modulate multiple, often interconnected, signaling pathways that are fundamental to cellular processes like inflammation, proliferation, apoptosis, and metabolism.[2][3] Understanding these interactions is critical for developing this compound and its derivatives as potential therapeutic agents for a range of diseases, including cancer and chronic inflammatory conditions.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting several critical intracellular signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes.[1] this compound is a potent inhibitor of this pathway.[4][5] Studies have shown it can suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[1][6]

Mechanistically, its action is complex. One primary mode of action is the direct inhibition of the DNA binding ability of the NF-κB p65 subunit, which occurs downstream of IκB degradation and without affecting the nuclear translocation of p65.[1] However, other studies suggest it may also inhibit the phosphorylation of IκBα, preventing p65 nuclear translocation.[7][8] This discrepancy may be cell-type or stimulus-dependent. The net effect is the downregulation of NF-κB target genes, including iNOS and cytokines.[1][6]

Inhibition of the JAK/STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cancer cell proliferation, survival, and inflammation. It is often constitutively active in many types of cancer.[9] this compound has been identified as a direct inhibitor of STAT3.[10]

Its mechanism involves binding to the SH2 domain of STAT3, which is critical for its dimerization and activation.[9][10] This interaction prevents the tyrosine phosphorylation (Tyr705) of STAT3, blocking its nuclear translocation and subsequent DNA binding.[9][11] this compound has been shown to suppress both constitutive and IL-6-induced STAT3 activation.[11] The inhibition extends to upstream kinases, including JAK1, JAK2, and Src.[11][12] By blocking this pathway, this compound downregulates the expression of STAT3 target genes like survivin, cyclin D1, and Mcl-1, leading to apoptosis in cancer cells.[9][13]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature of cancer.[14] this compound negatively regulates this pathway, contributing significantly to its anti-tumor effects.[12][15]

It has been shown to inhibit the phosphorylation and activation of Akt.[16][17] This action is critical in nutrient-deprived conditions, where cancer cells often upregulate Akt to survive; this compound blocks this survival mechanism.[16] Downstream of Akt, this compound treatment leads to reduced phosphorylation of mTOR and its effector S6K.[14] The collective inhibition of this cascade induces apoptosis and autophagy in various cancer cell lines and suppresses metastasis.[18][19] Molecular docking studies also suggest a direct binding capacity between this compound and PI3K.[20]

Inhibition of the MAPK Pathway

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals to cellular responses like proliferation and inflammation.[21] this compound inhibits MAPK activation by targeting the upstream MAP Kinase Kinases (MKKs or MEKs).[21][22] It is a particularly potent inhibitor of MKK1 (MEK1), with an IC50 value in the nanomolar range.[8][21]

By blocking MKKs, this compound prevents the phosphorylation of ERK1/2 and JNK1/2.[17][21] This blockade leads to the inactivation of the downstream transcription factor Activator Protein-1 (AP-1), which is composed of c-fos and c-jun proteins.[21] The inhibition of the MKK/MAPK/AP-1 axis is a key mechanism behind this compound's ability to suppress TNF-α production.[21] In some cellular contexts, the p38 MAPK pathway appears to be unaffected.[12][17]

Activation of the AMPK Pathway

AMP-activated protein kinase (AMPK) is a master sensor of cellular energy status.[23] Unlike its inhibitory role in the aforementioned pathways, this compound activates AMPK.[24] This activation is triggered by a decrease in intracellular ATP levels caused by this compound's inhibition of mitochondrial complex I-mediated respiration.[23][25] The resulting increase in the AMP:ATP ratio leads to the phosphorylation and activation of AMPK by its upstream kinases, LKB1 and CaMKKβ.[23]

Activated AMPK then orchestrates a metabolic shift. It inhibits anabolic pathways to conserve energy, notably by suppressing the mTOR pathway.[23][25] It also promotes catabolic pathways like fatty acid oxidation.[24] This activation of AMPK is linked to this compound's protective effects against endoplasmic reticulum (ER) stress, its beneficial effects on lipid metabolism, and cardioprotective properties.[23][24][26]

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's (and its aglycone, arctigenin) inhibitory and activatory concentrations from various studies.

Table 1: Inhibitory Concentrations (IC50) of this compound/Arctigenin

| Target Pathway/Molecule | Effect | IC50 Value | Cell/System | Reference(s) |

| Inflammatory Mediators | Inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 | 6-12 µM | Macrophages | [1] |

| iNOS Expression | Inhibition | 10 nM | Macrophages | [7][8] |

| MKK1 (MEK1) | Inhibition of kinase activity | ~1 nM | In vitro kinase assay | [8][21] |

| TNF-α Release | Inhibition | 19.6 µM | RAW 264.7 cells | [4] |

| IL-6 Release | Inhibition | 29.2 µM | RAW 264.7 cells | [4] |

| HepG2 Cell Proliferation | Inhibition | 4.89 µM (48h) | HepG2 cells | [15] |

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of this compound on cellular pathways.

General Experimental Workflow

A typical in vitro study to assess this compound's effect on a specific pathway follows a standardized workflow.

Western Blot for Phosphorylated Proteins (e.g., p-STAT3)

This method is used to detect and quantify the phosphorylation status of key signaling proteins.[9][11][27][28][29]

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) to ~80% confluency. Pre-treat with various concentrations of this compound for a specified time (e.g., 24 hours). If studying induced phosphorylation, stimulate with an agonist (e.g., 10 ng/mL IL-6) for a short period (e.g., 15-30 minutes).[9]

-

Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by size on a polyacrylamide gel (e.g., 10% Tris-glycine gel).[28]

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-STAT3 Tyr705). Also, probe a separate membrane or strip and re-probe the same membrane for total STAT3 and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[1][30][31][32]

-

Transfection: Co-transfect cells (e.g., HEK293) with two plasmids:

-

Treatment: After 24 hours, pre-treat the transfected cells with this compound for 1 hour.

-

Stimulation: Induce NF-κB activation by adding a stimulus like TNF-α or LPS and incubate for 6-8 hours.

-

Lysis: Wash the cells and lyse them using the passive lysis buffer provided in a dual-luciferase assay kit.

-

Luminescence Measurement: In a luminometer plate, add the cell lysate. Use an injector system to first add the firefly luciferase substrate and measure the luminescence. Then, inject the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the second luminescence.[34]

-

Analysis: Calculate the ratio of firefly to Renilla luminescence for each sample. Compare the ratios of treated groups to the stimulated control to determine the percentage of inhibition.

In Vitro AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of AMPK.[35]

-

Immunoprecipitation (Optional): Lyse cells treated with or without this compound and immunoprecipitate AMPK using an anti-AMPK antibody.

-

Kinase Reaction Setup: In a microplate well, combine the AMPK sample (immunoprecipitated complex or recombinant enzyme), a specific peptide substrate (e.g., SAMS peptide), and ATP in a kinase reaction buffer.

-

Reaction Incubation: Incubate the plate at 30°C for 20-30 minutes to allow for phosphorylation of the substrate.

-

Detection: Use a luminescent ADP-detection method (e.g., ADP-Glo™ Kinase Assay).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP generated by AMPK into ATP, which then drives a luciferase/luciferin reaction.

-

-

Measurement: Measure the resulting luminescence. The light signal is directly proportional to the amount of ADP produced and thus to the AMPK activity.

Conclusion and Future Outlook

This compound is a multi-target agent that modulates fundamental cellular signaling pathways, providing a molecular basis for its observed anti-inflammatory and anti-cancer properties. Its ability to simultaneously inhibit pro-proliferative and pro-inflammatory pathways (NF-κB, STAT3, PI3K/Akt, MAPK) while activating a key energy-sensing, homeostatic pathway (AMPK) makes it a compelling candidate for further investigation.

For drug development professionals, this compound offers a promising scaffold. Future research should focus on structure-activity relationship (SAR) studies to enhance its potency and specificity for particular targets, improve its pharmacokinetic properties, and conduct rigorous preclinical and clinical trials to validate its therapeutic efficacy and safety in diseases like triple-negative breast cancer, osteoarthritis, and metabolic disorders.[9][20]

References